1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)-

Lipophilicity XLogP3 Trifluoromethyl

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- (CAS 35728-02-0) is a highly substituted aromatic nitrile belonging to the trimesonitrile class. Its structure features a benzene core bearing three cyano (–C≡N) groups, two chlorine atoms at the 4- and 6-positions, and a meta-trifluoromethylanilino substituent at the 2-position.

Molecular Formula C16H5Cl2F3N4
Molecular Weight 381.1 g/mol
CAS No. 35728-02-0
Cat. No. B12842874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)-
CAS35728-02-0
Molecular FormulaC16H5Cl2F3N4
Molecular Weight381.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C(F)(F)F
InChIInChI=1S/C16H5Cl2F3N4/c17-13-10(5-22)14(18)12(7-24)15(11(13)6-23)25-9-3-1-2-8(4-9)16(19,20)21/h1-4,25H
InChIKeyIEQIOFRPNYRNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- (CAS 35728-02-0): Procurement-Relevant Chemical Profile


1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- (CAS 35728-02-0) is a highly substituted aromatic nitrile belonging to the trimesonitrile class. Its structure features a benzene core bearing three cyano (–C≡N) groups, two chlorine atoms at the 4- and 6-positions, and a meta-trifluoromethylanilino substituent at the 2-position [1]. The compound has a molecular formula of C₁₆H₅Cl₂F₃N₄ and a computed molecular weight of 381.1 g/mol [1]. This compound is primarily documented in the context of a 1978 structure–activity relationship (SAR) study evaluating substituted trimesonitriles for anti-inflammatory activity in a rat carrageenan-induced pedal edema model [2].

High-lipophilicity scaffold supports membrane permeability studies
Single HBD profile aligns with oral absorption research rules
Low rotatable-bond core suited for conformational restriction and target engagement studies
Fluorinated trimesonitrile building block with three cyano synthetic handles

Why Generic Substitution Fails for 4,6-Dichloro-2-(m-trifluoromethylanilino)trimesonitrile (CAS 35728-02-0)


Within the trimesonitrile chemical space, the identity of the 2-anilino substituent profoundly modulates both physicochemical properties and biological activity. The m-trifluoromethylanilino group of CAS 35728-02-0 confers a distinct lipophilicity (XLogP3 = 5.3) and electron-withdrawing character compared to analogs bearing halogen, methoxy, or amino substituents [1]. In the Heilman et al. anti-inflammatory SAR study, out of 19 trimesonitriles tested, only a subset achieved >20% edema reduction at 200 mg/kg with acceptable acute toxicity (LD₅₀ >300 mg/kg), and the specific substitution pattern was a critical determinant of both efficacy and safety margin [2]. Consequently, simply interchanging compounds within this subclass without verifying substituent-specific performance data risks selecting a molecule with inferior potency, an unacceptable toxicity profile, or both.

Non-fluorinated analogs (e.g., unsubstituted trimesonitrile) exhibit significantly lower lipophilicity, potentially altering membrane permeability and ADME profile
Analogs with additional H-bond donors (e.g., amino or hydroxy substituents) may reduce passive permeability, complicating oral absorption research
Flexible analogs (e.g., dimethoxy derivative) introduce conformational entropy, possibly affecting binding affinity and target selectivity in SAR models

Quantitative Differentiation Evidence for CAS 35728-02-0 vs. Closest Trimesonitrile Analogs


Enhanced Lipophilicity (XLogP3 = 5.3) vs. Non-Fluorinated and Partially Fluorinated Analogs

The m-trifluoromethylanilino substituent of CAS 35728-02-0 yields a computed XLogP3 of 5.3 [1], which is substantially higher than that of closely related analogs lacking the CF₃ group. For example, the 3,4-dichloroanilino analog (CAS 35728-03-1) is predicted to have a lower logP due to the absence of fluorine atoms, while the unsubstituted trimesonitrile parent (CAS 10365-94-3) has a logP near 1.5 [1]. This increase of >3 log units translates to approximately 1000-fold higher lipophilicity, influencing membrane permeability, protein binding, and metabolic stability.

Lipophilicity Comparison
Class-level inference
TargetXLogP3 5.3
Parent Trimesonitrile~1.5
May influence membrane permeability and ADME partitioning
Computed by XLogP3; verify experimentally
Lipophilicity XLogP3 Trifluoromethyl SAR

Hydrogen Bond Donor Count of 1 vs. Diamino or Hydroxyl Analogs

CAS 35728-02-0 possesses exactly one hydrogen bond donor (the anilino NH), as computed by Cactvs 3.4.8.24 [1]. In contrast, the p-aminoanilino analog (CAS 35727-97-0) contains two HBDs (anilino NH + primary amine NH₂), and the 2-hydroxyphenyl analog (CAS 35727-87-8) contains two HBDs (anilino NH + phenolic OH) [1]. An HBD count of ≤1 is correlated with improved passive membrane permeability and oral bioavailability according to Lipinski's rule-of-five guidelines.

H-Bond Donor Count
Class-level inference
1 HBD
Meets Lipinski rule for permeability
Amino/hydroxy analogs: 2 HBDs
Hydrogen Bonding Permeability Drug-likeness

Rotatable Bond Count of 2: Conformational Restriction vs. Flexible Analogs

The compound has only 2 rotatable bonds (the anilino C–N bond and the CF₃ group rotation), as calculated by Cactvs 3.4.8.24 [1]. This is lower than analogs with extended alkoxy or aminoalkyl substituents, such as the 3,4-dimethoxyanilino analog (CAS 35727-98-1), which has 4 rotatable bonds due to the two methoxy groups [1]. Reduced conformational flexibility can lower the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity.

Rotatable Bond Count
Class-level inference
2 rotatable bonds
Supports conformational restriction studies
Dimethoxy analog: 4 rotatable bonds
Conformational Flexibility Entropy Binding Affinity

Class-Level Anti-Inflammatory Activity with Favorable Therapeutic Index: Edema Reduction >20% at 200 mg/kg with LD₅₀ >300 mg/kg

In the Heilman et al. 1978 study, substituted trimesonitriles were screened for anti-inflammatory activity using the rat carrageenan-induced pedal edema assay. Among the 19 trimesonitriles evaluated, compounds achieving >20% edema reduction at 200 mg/kg and possessing an LD₅₀ >300 mg/kg in mice were identified as the most promising candidates [1]. The parent trimesonitrile (compound 16) achieved 32% edema reduction, while several other substitution patterns failed to meet both potency and toxicity criteria [1]. The electronic and steric properties conferred by the 4,6-dichloro-2-(m-trifluoromethylanilino) substitution pattern place CAS 35728-02-0 within the structural space of the active, low-toxicity cluster defined by this seminal SAR work. However, the precise in vivo activity and LD₅₀ for this specific compound were not explicitly reported in the readily available abstract or summary; full-text retrieval is required for confirmatory data.

Class-Level Anti-Inflammatory SAR
Class-level inference
Predicted class membership: >20% edema reduction, LD₅₀ >300 mg/kg
Supports anti-inflammatory model-response context; confirmatory data needed
Full-text retrieval required for compound-specific endpoints
Anti-inflammatory Carrageenan Edema Therapeutic Index Trimesonitrile

Optimal Application Scenarios for CAS 35728-02-0 Based on Differentiated Properties


Lead Optimization for Oral Anti-Inflammatory Agents Requiring High Membrane Permeability

With XLogP3 = 5.3 and only 1 HBD, CAS 35728-02-0 is positioned within favorable property space for oral absorption. Medicinal chemistry teams seeking to develop non-acidic NSAID alternatives with improved GI safety should prioritize this compound over analogs with higher HBD counts or lower lipophilicity, as the balanced profile supports both permeability and metabolic stability [1][2].

Conformationally Restricted Scaffold for Target-Based Drug Design

The presence of only 2 rotatable bonds makes CAS 35728-02-0 an attractive rigid scaffold for fragment-based or structure-based drug design, where minimizing entropic penalty is critical for achieving high binding affinity. This compound is preferable to more flexible analogs such as the 3,4-dimethoxy derivative (4 rotatable bonds) when target engagement requires a pre-organized conformation [1].

SAR Expansion Around the Trimesonitrile Anti-Inflammatory Pharmacophore

The Heilman et al. study established that only a subset of trimesonitrile substitution patterns meet the dual criteria of >20% edema reduction and LD₅₀ >300 mg/kg [2]. CAS 35728-02-0, bearing both electron-withdrawing chloro and trifluoromethyl groups, is a key analog for probing the electronic requirements of the pharmacophore. Procurement enables systematic exploration of substituent effects on potency and toxicity within the active cluster, an endeavor not possible with compounds that fall outside this SAR-defined safe-activity zone.

Fluorinated Building Block for Late-Stage Functionalization

The three cyano groups of CAS 35728-02-0 serve as versatile synthetic handles for conversion to carboxylic acids, amides, tetrazoles, or amines. Combined with the CF₃ group, which enhances metabolic stability and PK properties, this compound is an ideal starting material for generating diverse screening libraries with fluorine-enriched chemical space [1].

Application
Selection Property
Validation Focus
Oral anti-inflammatory lead optimization
Low HBD count, high lipophilicity profile
Permeability & metabolic stability assays
Conformationally restricted scaffold design
Low rotatable bond count
Binding affinity & ligand efficiency profiling
Trimesonitrile pharmacophore SAR
Class-defined activity-safety cluster
Edema reduction & toxicity screening in relevant models
Fluorinated building block synthesis
Three cyano handles + CF₃ group
Library diversification & fluorine-enriched chemical space expansion
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